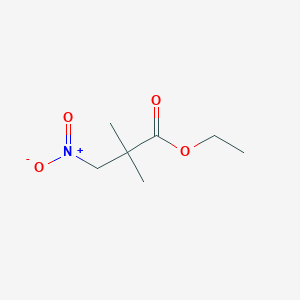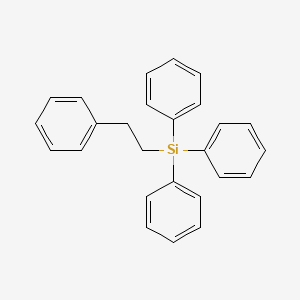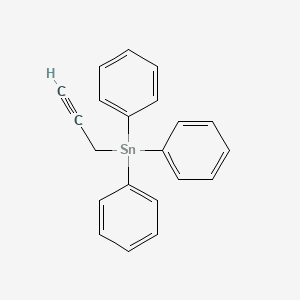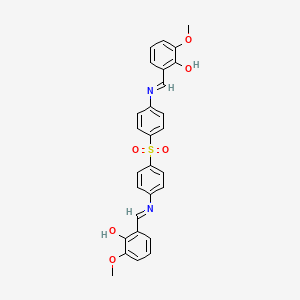
1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene is a chemical compound with the molecular formula C8H4Cl4N2. It is known for its unique structure, which includes both dichloroethene and dichlorophenylazo groups. This compound is often used in various scientific research applications due to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene typically involves the reaction of 2,4-dichloroaniline with 1,1-dichloroethene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of dichloroethene oxides, while reduction may produce dichloroethene derivatives .
Applications De Recherche Scientifique
1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1,1-Dichloro-2-(2,4-dichlorophenylazo)ethene include:
- 1,1-Dichloro-2,2-difluoroethene
- 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane
- 1,1-Dichloro-2,2-diphenylethene
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of dichloroethene and dichlorophenylazo groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specific research and industrial applications .
Propriétés
Numéro CAS |
99602-27-4 |
|---|---|
Formule moléculaire |
C8H4Cl4N2 |
Poids moléculaire |
269.9 g/mol |
Nom IUPAC |
2,2-dichloroethenyl-(2,4-dichlorophenyl)diazene |
InChI |
InChI=1S/C8H4Cl4N2/c9-5-1-2-7(6(10)3-5)14-13-4-8(11)12/h1-4H |
Clé InChI |
PODGOMIYICKHFP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N=NC=C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B11951582.png)


![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-methyl-4-nitroaniline](/img/structure/B11951591.png)




